N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
CAS No.: 852373-89-8
Cat. No.: VC7482604
Molecular Formula: C19H13ClFN5OS
Molecular Weight: 413.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852373-89-8 |
|---|---|
| Molecular Formula | C19H13ClFN5OS |
| Molecular Weight | 413.86 |
| IUPAC Name | N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H13ClFN5OS/c20-13-3-7-15(8-4-13)22-17(27)11-28-18-10-9-16-23-24-19(26(16)25-18)12-1-5-14(21)6-2-12/h1-10H,11H2,(H,22,27) |
| Standard InChI Key | WHXLDKFUEOAJOI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl)F |
Introduction
Structural Characteristics and Molecular Design
Core Heterocyclic Architecture
The compound’s triazolopyridazine core combines a 1,2,4-triazole ring fused to a pyridazine system, creating a planar heteroaromatic structure with enhanced electron density. This fusion confers rigidity and stability, critical for interactions with biological targets such as enzymes and receptors . The triazole ring’s nitrogen atoms participate in hydrogen bonding, while the pyridazine component contributes to π-π stacking interactions, both of which are essential for target binding.
Substituent Effects on Reactivity and Solubility
The 4-chlorophenyl group at the N1 position introduces electron-withdrawing effects, potentially increasing the compound’s electrophilicity and reactivity in nucleophilic environments. In contrast, the 4-fluorophenyl substituent at the C3 position offers a balance between electronegativity and lipophilicity, enhancing membrane permeability . The thioacetamide bridge (-S-C(=O)-NH-) links the triazolopyridazine core to the 4-chlorophenyl group, providing conformational flexibility and enabling interactions with cysteine residues in enzymatic pockets.
Table 1: Comparative Analysis of Substituent Impacts
| Substituent Position | Functional Group | Electronic Effect | Biological Implication |
|---|---|---|---|
| N1 | 4-Chlorophenyl | Electron-withdrawing | Enhances electrophilic reactivity |
| C3 | 4-Fluorophenyl | Moderate electronegativity | Improves lipid solubility |
| C6 | Thioacetamide | Polarizable sulfur atom | Facilitates covalent binding |
Synthetic Methodologies and Optimization
Key Reaction Pathways
The synthesis of N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1, triazolo[4,3-b]pyridazin-6-yl)thio)acetamide likely follows a multi-step sequence analogous to triazolethione syntheses documented in literature :
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Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors under basic conditions.
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Substituent Introduction: Sequential nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling to attach fluorophenyl and chlorophenyl groups.
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Thioacetamide Bridging: Thiol-alkylation reactions using chloroacetamide derivatives in the presence of bases like sodium hydride.
Challenges in Purification and Yield
Purification often requires high-performance liquid chromatography (HPLC) due to the compound’s moderate solubility in polar aprotic solvents. Reported yields for analogous triazolopyridazine syntheses range from 45% to 72%, depending on the efficiency of cyclization and coupling steps .
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
Compounds with chlorophenyl and fluorophenyl substituents demonstrate broad-spectrum antimicrobial activity. The 4-chlorophenyl group enhances penetration through bacterial cell walls, while the triazole ring interferes with DNA gyrase activity .
Structure-Activity Relationships (SAR)
Role of Halogen Substituents
Replacing the 4-fluorophenyl group with bulkier substituents (e.g., 4-nitrophenyl) reduces bioavailability due to increased steric hindrance. Conversely, electron-donating groups (e.g., methoxy) at the 4-position diminish electrophilicity, weakening target binding .
Impact of the Thioacetamide Linker
Shortening the thioacetamide bridge to a methylene group (-CH2-) abolishes activity in related compounds, underscoring the importance of the sulfur atom’s polarizability .
Pharmacokinetic and Toxicological Considerations
Solubility and Formulation Challenges
Despite moderate logP values (~2.8), poor aqueous solubility necessitates prodrug strategies or nanoparticle-based delivery systems for in vivo applications.
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